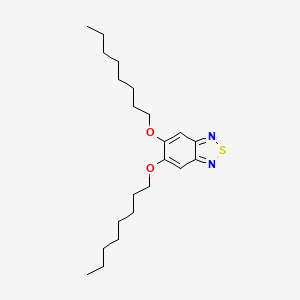

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C22H36N2O2S . It has a molecular weight of 392.61 . This compound is used as a photoactive material in organic solar cells .

Synthesis Analysis

The compound has been synthesized by Stille coupling polymerization . The detailed synthetic process involves the use of monomer 1, triethylamine, selenium dioxide, and dichloromethane .Molecular Structure Analysis

The InChI code for this compound is 1S/C22H36N2O2S/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 . Its canonical SMILES is CCCCCCCCOC1=CC2=NSN=C2C=C1OCCCCCCCC .Chemical Reactions Analysis

This compound has been used in the synthesis of donor-acceptor conjugated polymers . These polymers have been used as photoactive materials in organic solar cells .Physical And Chemical Properties Analysis

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole is a solid at 20 degrees Celsius . It has a topological polar surface area of 72.5 Ų and a rotatable bond count of 16 . The compound has a XLogP3-AA value of 8.6, indicating its lipophilicity .Scientific Research Applications

Organic Solar Cells

“5,6-Bis(octyloxy)-2,1,3-benzothiadiazole” is used in the synthesis of a new star-shaped small molecule (M1) for organic solar cells (OSCs). This molecule has triphenylamine as an electron donor (D) unit and 4,7-dithienyl-5,6-bis(n-octyloxy)[2,1,3]benzoselenadiazole as an electron acceptor (A) unit . The relationship between the structure and properties of this molecule was well investigated . M1 shows excellent solubility in common organic solvents, broad absorption (300–650 nm), good optical band gap (Eg) (1.96 eV), and proper energy level . The OSCs based on the blend of M1 and PC71BM (1:2, w/w) exhibited the best device performance with a power conversion efficiency of 1.54 %, an open-circuit voltage of 0.91 V, a short-circuit current density of 4.54 mA/cm2, and a fill factor of 37.2 % .

Synthesis of Conjugated Polymers

“5,6-Bis(octyloxy)-2,1,3-benzothiadiazole” is also used in the synthesis of a donor–acceptor type conjugated polymer poly(5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c][1,2,5]-thiadiazole-9,9-dioctylfluorene) (POTBTF) based on octyloxy-containing benzothiadiazole (OTBT) and octyl-containing fluorine .

Safety And Hazards

properties

IUPAC Name |

5,6-dioctoxy-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O2S/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYCNFWCQGDJRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC2=NSN=C2C=C1OCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856411 |

Source

|

| Record name | 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole | |

CAS RN |

1254353-37-1 |

Source

|

| Record name | 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of incorporating 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole into conjugated polymers for solar cell applications?

A: 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole is often used as an electron-accepting building block in conjugated polymers designed for organic solar cells. Theoretical calculations and experimental results demonstrate that incorporating this molecule into a D-π-A-π-A structured polymer, compared to a simpler D-π-A structure, leads to several beneficial effects for solar cell performance [, ].

Q2: What specific improvements in solar cell performance were observed when using a D-π-A-π-A polymer containing 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole?

A: Researchers synthesized two polymers: a D-π-A-π-A polymer (PC-TBTBT) and a D-π-A polymer (PC-TBT), both incorporating 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole. The D-π-A-π-A polymer (PC-TBTBT) exhibited superior performance in solar cell devices []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B594336.png)

![Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B594343.png)